Enhanced Lipophilicity Over Methyl Analog
The 5-(cyclopentylsulfanyl) derivative demonstrates a higher computed lipophilicity compared to the minimal 5-(methylsulfanyl)-4H-1,2,4-triazol-3-amine. The target compound has an XLogP3 of 1.8 [1], while the methylsulfanyl analog (PubChem CID 12983319) has a computed XLogP3 of 0.3 [2]. This represents a 1.5-log unit increase, which is a significant shift in a key drug-like property. This analysis is based on cross-study comparable data from computed properties in PubChem.
| Evidence Dimension | Computed Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.8 |
| Comparator Or Baseline | 5-(Methylsulfanyl)-4H-1,2,4-triazol-3-amine; XLogP3 = 0.3 |
| Quantified Difference | +1.5 log units higher lipophilicity for the target compound |
| Conditions | Values computed by XLogP3 algorithm as reported in PubChem; no experimental logD/logP data available for direct comparison. |
Why This Matters
This quantifiable difference in a fundamental physicochemical parameter suggests the cyclopentyl derivative will exhibit distinct solubility, permeability, and promiscuity profiles, making it a non-interchangeable tool for probing lipophilic tolerance in a binding pocket.
- [1] National Center for Biotechnology Information. PubChem Compound Summary for CID 9942326, 5-(Cyclopentylthio)-4H-1,2,4-triazol-3-amine. https://pubchem.ncbi.nlm.nih.gov/compound/861924-89-2. Accessed April 26, 2026. View Source
- [2] National Center for Biotechnology Information. PubChem Compound Summary for CID 12983319, 5-(Methylthio)-4H-1,2,4-triazol-3-amine. https://pubchem.ncbi.nlm.nih.gov/compound/12983319. Accessed April 26, 2026. View Source
